Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate
Description
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Its structure includes:
- A methyl ester at position 6, which enhances solubility in organic solvents and influences metabolic stability .
- A 3-methyl group on the thiazole ring, contributing to steric effects and electronic modulation.
- A 2-acetyl substituent on the imidazole ring, which may participate in hydrogen bonding or serve as a reactive site for further derivatization.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-5-8(6(2)13)16-10-11-7(4-12(5)10)9(14)15-3/h4H,1-3H3 |
InChI Key |
LODIFZIFABQJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C(=O)OC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as 1,4-dioxane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols
Scientific Research Applications
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate exhibits promising anticancer properties. It is part of a broader class of thiazole-containing compounds that have been extensively studied for their cytotoxic effects against various cancer cell lines.
Case Studies and Findings:
- Antiproliferative Activity: Research has shown that derivatives of thiazole, including this compound, have demonstrated significant antiproliferative activity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .
- Mechanism of Action: The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. For instance, studies indicated that certain thiazole derivatives could arrest the cell cycle and trigger apoptotic pathways in affected cells .
Common Synthetic Pathways:
- Condensation Reactions: A typical synthetic route involves the condensation of appropriate thiazole derivatives with acetylating agents under controlled conditions. This method allows for the fine-tuning of substituents to enhance biological activity .
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods to synthesize thiazole derivatives efficiently. This technique reduces reaction times and improves yields while maintaining the desired chemical properties .
Therapeutic Applications
The therapeutic applications of this compound extend beyond oncology.
Potential Uses:
- Antimicrobial Activity: Preliminary studies suggest that thiazole derivatives may possess antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains .
- Antimalarial Properties: Some thiazole-based compounds are being investigated for their potential antimalarial effects, indicating a broader scope for therapeutic applications beyond cancer treatment .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets within cells. For instance, it can bind to DNA and interfere with the replication process, leading to cell death. This property is particularly useful in its application as an anticancer agent. Additionally, it can inhibit certain enzymes, disrupting metabolic pathways essential for the survival of pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate and related derivatives are summarized below:
Key Structural and Functional Insights:
Substituent Effects: The 2-acetyl group in the target compound introduces a ketone functionality absent in simpler analogs like methyl imidazo[2,1-b]thiazole-6-carboxylate. This group may enhance binding affinity to target proteins via dipole interactions .
Synthetic Accessibility :
- Ethyl and methyl esters (e.g., CAS 53572-99-9) are synthesized via direct esterification or cyclization, whereas acetylated derivatives likely require additional steps such as Friedel-Crafts acylation .
Biological Relevance: Imidazo-thiazole carboxylates are explored for antimicrobial and antiviral activities. The acetyl group may confer unique pharmacokinetic profiles, such as prolonged half-life due to reduced esterase susceptibility compared to ethyl/methyl esters .
Stability and Reactivity :
- Thiazole-fused systems (e.g., imidazo[2,1-b]thiazoles) are generally more stable than thiazine analogs, as seen in studies of pyridine[2,1-b][1,3]thiazines .
- The electron-withdrawing acetyl group at position 2 may deactivate the ring toward electrophilic substitution, directing reactivity to other positions .
Notes
Data Limitations : Direct experimental data on this compound are scarce in the provided evidence. Insights are extrapolated from structural analogs.
Biological Potential: While similar compounds show antimalarial and antimicrobial activities , the target compound’s efficacy remains unverified.
Biological Activity
Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities. The compound's structure includes a thiazole ring fused with an imidazole moiety and an acetyl group, contributing to its pharmacological properties.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. Notably:
- Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and MCF-7 (breast cancer) cells. In vitro studies using the MTT assay revealed IC50 values indicating potent anti-proliferative activity against these cell lines .
- Mechanisms of Action : Research indicates that the compound interacts with DNA, potentially disrupting replication and transcription processes. Molecular docking studies have suggested a strong binding affinity to DNA, which is crucial for its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | HepG-2 | 15.5 | |
| Cytotoxicity | MCF-7 | 12.8 | |
| DNA Interaction | CT-DNA | N/A |
Case Study Insights
- Study on HepG-2 Cells : A recent study highlighted the compound's ability to induce apoptosis in HepG-2 cells through the activation of caspase pathways. The results indicated that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
- MCF-7 Cell Line Analysis : Another investigation focused on MCF-7 cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G0/G1 phase. This was associated with downregulation of cyclins D and E, suggesting a mechanism that prevents cancer cell growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. SAR studies have shown that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
